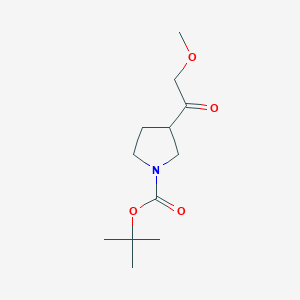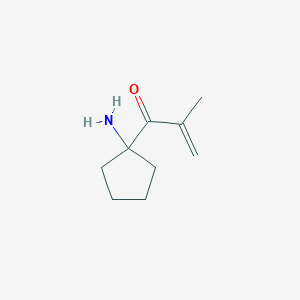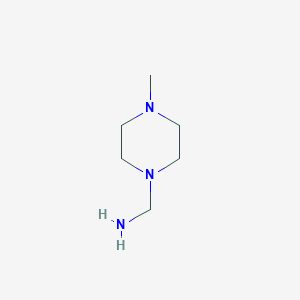
2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a naphthyl group, and a phenyl group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial production often employs advanced techniques such as catalytic processes and automated reactors to ensure efficiency and consistency in the quality of the final product.
化学反応の分析
Types of Reactions
2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
科学的研究の応用
2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(naphthalen-2-yl)quinazoline
- 2-Chloro-4-(naphthalen-2-yl)benzoic acid
- 2-Chloro-4-(4-substituted phenyl)-6-methylpyrimidine
Uniqueness
Compared to similar compounds, 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine is unique due to its specific structural features, such as the combination of a triazine ring with naphthyl and phenyl groups
特性
分子式 |
C25H16ClN3 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC名 |
2-chloro-4-(4-naphthalen-2-ylphenyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C25H16ClN3/c26-25-28-23(19-7-2-1-3-8-19)27-24(29-25)20-13-10-18(11-14-20)22-15-12-17-6-4-5-9-21(17)16-22/h1-16H |
InChIキー |
IMSSXBNZPVJPMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)

![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)




![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)


![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)



